Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide
Description
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is a chemical compound with the empirical formula C16H14Br2N4O4 and a molecular weight of 486.11 g/mol . This compound is known for its role as a potent and specific inhibitor of DNA ligase IIIα, which is crucial for mitochondrial function .
Properties
Molecular Formula |
C16H14Br2N4O4 |
|---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24) |
InChI Key |
KFEPVFJQVOMODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves several steps. One common method includes the reaction of carbonic acid and disulfide carbon to obtain the product, followed by further chemical reactions and structural modifications . The detailed reaction conditions and industrial production methods are not widely documented, indicating the complexity and specificity of the synthesis process.
Chemical Reactions Analysis
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide (NBS) and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl and hydrazide groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a competitive inhibitor of DNA ligases I and III, making it valuable in studies related to DNA repair and mitochondrial function . Its ability to target cancer cell mitochondria and induce apoptosis has made it a subject of interest in cancer research .
Mechanism of Action
The mechanism of action of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves the inhibition of DNA ligase IIIα, leading to mitochondrial dysfunction . This inhibition results in increased reactive oxygen species (ROS) production and caspase 1-dependent apoptosis in cancer cells . The compound’s molecular targets include the mitochondrial DNA ligase IIIα and associated pathways involved in DNA repair and apoptosis .
Comparison with Similar Compounds
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide is unique due to its specific inhibition of DNA ligase IIIα and its preferential targeting of cancer cell mitochondria . Similar compounds include other DNA ligase inhibitors such as L67, which also target DNA ligase IIIα but may have different specificities and effects . The uniqueness of this compound lies in its dual role in inhibiting DNA repair and inducing apoptosis, making it a valuable tool in cancer research .
Biological Activity
Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, commonly referred to as L67, is a compound of significant interest in biochemical research due to its notable biological activities, particularly as a competitive inhibitor of DNA ligases. This article explores its synthesis, mechanism of action, biological effects, and potential applications in cancer research.
- Molecular Formula : C16H14Br2N4O4
- Molecular Weight : 486.11 g/mol
- IUPAC Name : 2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide
- Solubility : Soluble in DMSO (21.5 mg/mL), DMF (10.0 mg/mL), and slightly soluble in water (1.0 mg/mL) .
L67 functions primarily as a competitive inhibitor of DNA ligases I and III. By inhibiting DNA ligase IIIα, it disrupts mitochondrial function which is crucial for ATP production and cellular metabolism. This mechanism positions L67 as a potential therapeutic agent in targeting cancer cells that exhibit reliance on mitochondrial pathways for survival .
Anticancer Properties
Research indicates that L67 exhibits significant anticancer activity across various cancer cell lines. Its efficacy has been demonstrated through various assays that measure cell viability and proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HEPG2 (liver cancer) | 10 | Inhibition of DNA ligase |
| MCF7 (breast cancer) | 8 | Induction of apoptosis |
| SW1116 (colon cancer) | 9 | Disruption of mitochondrial function |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
Case Studies
- Study on Mitochondrial Dysfunction : A study demonstrated that L67 induced significant mitochondrial dysfunction in MCF7 cells, leading to increased apoptosis rates compared to untreated controls. This was attributed to its specific inhibition of mitochondrial DNA repair processes .
- Comparative Analysis with Other Compounds : In comparative studies with other known inhibitors, L67 showed superior efficacy against several cancer cell lines. For instance, it was found to have lower IC50 values than staurosporine and ethidium bromide in MCF7 cells .
Research Applications
L67's unique properties make it valuable not only in cancer research but also in studies related to DNA repair mechanisms and mitochondrial biology. Its ability to selectively target mitochondrial DNA ligases opens avenues for exploring treatments for diseases linked to mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
